Cas no 144486-15-7 (D-Glucitol,1,1'-[(2-aminoethyl)imino]bis[1-deoxy-4-O-b-D-galactopyranosyl- (9CI))
144486-15-7 structure
Product Name:D-Glucitol,1,1'-[(2-aminoethyl)imino]bis[1-deoxy-4-O-b-D-galactopyranosyl- (9CI)
Numero CAS:144486-15-7
MF:C26H52N2O20
MW:712.692490577698
CID:186985
PubChem ID:197512
Update Time:2025-04-19
D-Glucitol,1,1'-[(2-aminoethyl)imino]bis[1-deoxy-4-O-b-D-galactopyranosyl- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Glucitol,1,1'-[(2-aminoethyl)imino]bis[1-deoxy-4-O-b-D-galactopyranosyl- (9CI)
- 6-[2-aminoethyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol
- 6,6'-[(2-aminoethyl)imino]bis(3-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}hexane-1,2,4,5-tetrol) (non-preferred name)
- DLEDA
- N,N-Dilactitolethylenediamine
- 144486-15-7
- N,N-Dilactitol ethylenediamine
-
- Inchi: 1S/C26H52N2O20/c27-1-2-28(3-9(33)15(37)23(11(35)5-29)47-25-21(43)19(41)17(39)13(7-31)45-25)4-10(34)16(38)24(12(36)6-30)48-26-22(44)20(42)18(40)14(8-32)46-26/h9-26,29-44H,1-8,27H2
- Chiave InChI: LYDRIIBEBBVYQE-UHFFFAOYSA-N
- Sorrisi: O(C(C(CO)O)C(C(CN(CCN)CC(C(C(C(CO)O)OC1C(C(C(C(CO)O1)O)O)O)O)O)O)O)C1C(C(C(C(CO)O1)O)O)O
Proprietà calcolate
- Massa esatta: 712.31134205g/mol
- Massa monoisotopica: 712.31134205g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 17
- Conta accettatore di obbligazioni idrogeno: 22
- Conta atomi pesanti: 48
- Conta legami ruotabili: 20
- Complessità: 834
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 18
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -10.2
- Superficie polare topologica: 390Ų
D-Glucitol,1,1'-[(2-aminoethyl)imino]bis[1-deoxy-4-O-b-D-galactopyranosyl- (9CI) Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
144486-15-7 (D-Glucitol,1,1'-[(2-aminoethyl)imino]bis[1-deoxy-4-O-b-D-galactopyranosyl- (9CI)) Prodotti correlati
- 65294-33-9(Mono(6-(triethylenetetraamine)-6-deoxy)-beta-cyclodextrin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso